Degradation Activity: cis-VZ185 Exhibits No Detectable BRD9 or BRD7 Degradation vs. VZ185's Sub-Nanomolar DC50 Values
cis-VZ185 shows no measurable degradation of BRD9 or BRD7 in cellular assays, whereas its active trans-isomer VZ185 potently degrades both targets with DC50 values of 1.8 nM for BRD9 and 4.5 nM for BRD7 in EOL-1 cells [1]. The degradation activity of cis-VZ185 is comparable to DMSO vehicle control [2].
| Evidence Dimension | BRD9 and BRD7 protein degradation potency (DC50) |
|---|---|
| Target Compound Data | cis-VZ185: No degradation detected (inactive) |
| Comparator Or Baseline | VZ185: BRD9 DC50 = 1.8 nM; BRD7 DC50 = 4.5 nM |
| Quantified Difference | >500-fold difference in degradation potency (complete loss of function) |
| Conditions | EOL-1 acute myeloid leukemia cells, 4-hour treatment, HiBiT CRISPR-tagged endogenous BRD9/BRD7 detection |
Why This Matters
This absolute difference validates cis-VZ185 as a stringent negative control that preserves binding but eliminates degradation, essential for attributing biological effects to target knockdown.
- [1] Zoppi V, Hughes SJ, Maniaci C, Testa A, Gmaschitz T, Wieshofer C, et al. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry. 2019;62(2):699–726. View Source
- [2] Zoppi V, et al. Supporting Information for J. Med. Chem. 2019, 62, 699-726. Figure S6. View Source
